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molecular formula C9H16N2 B8583838 4-Piperidinecarbonitrile, 1-(1-methylethyl)-

4-Piperidinecarbonitrile, 1-(1-methylethyl)-

Cat. No. B8583838
M. Wt: 152.24 g/mol
InChI Key: HJISGMVTKTZUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799924B2

Procedure details

To a solution of 4-cyanopiperidine (5.8 g, 53 mmol, J. Org. Chem. 21, 984-986, 1957) in methanol (30 mL) and THF (130 mL) was added with stirring acetone (7.7 mL) and glacial acetic acid (6.0 mL) followed by portionwise addition of sodium cyanoborohydride (6.6 g, 105 mmol). When addition was complete the mixture was stirred overnight at ambient temperature. The solvent was evaporated and to the residue was added 1N hydrochloric (110 mL) until pH 1. The mixture was washed with diethyl ether (100 mL) and the acidic aqueous phase was saturated with potassium carbonate. The alkaline mixture (pH 10) was extracted with ethyl acetate (2×200 mL). The combined organic extracts were dried (MgSO4) and the solvent was evaporated. This afforded 8.2 g of 1-isopropyl-4-cyanopiperidine. 1H NMR 400 MHz, DMSO-d6) δ 0.96 (d, 6H), 1.63-1.73 (m, 2H), 1.80-1.92 (m, 2H), 2.35-2.44 (m, 2H), 2.58-2.67 (m, 2H), 2.69-2.78 (m, 1H), 2.79-2.87 (m, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)#[N:2].[CH3:9][C:10]([CH3:12])=O.C(O)(=O)C.C([BH3-])#N.[Na+]>CO.C1COCC1>[CH:10]([N:6]1[CH2:7][CH2:8][CH:3]([C:1]#[N:2])[CH2:4][CH2:5]1)([CH3:12])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C(#N)C1CCNCC1
Name
Quantity
7.7 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
130 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated and to the residue
ADDITION
Type
ADDITION
Details
was added 1N hydrochloric (110 mL) until pH 1
WASH
Type
WASH
Details
The mixture was washed with diethyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The alkaline mixture (pH 10) was extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)N1CCC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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